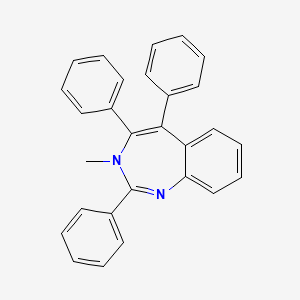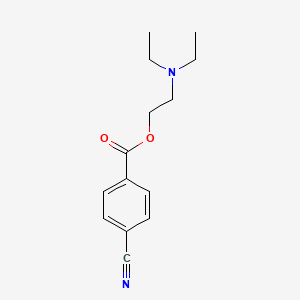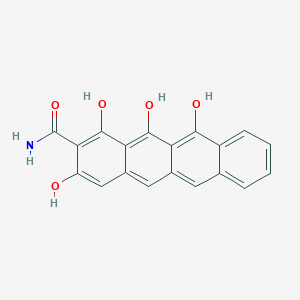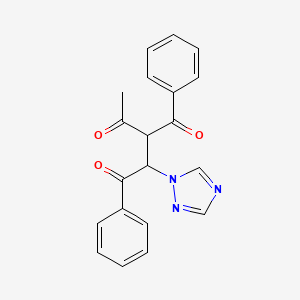
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is a complex organic compound that features a triazole ring, a benzoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which forms the triazole ring. This reaction often uses copper(I) catalysts to facilitate the cycloaddition of azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with unique electronic properties due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like aromatase, which is crucial for estrogen synthesis in breast cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-benzoyl-1H-1,2,3-triazoles: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds are similar in structure and have shown potent inhibitory activities against cancer cell lines.
Uniqueness
3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
CAS No. |
89201-65-0 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-benzoyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentane-1,4-dione |
InChI |
InChI=1S/C20H17N3O3/c1-14(24)17(19(25)15-8-4-2-5-9-15)18(23-13-21-12-22-23)20(26)16-10-6-3-7-11-16/h2-13,17-18H,1H3 |
InChI Key |
GIFGETCKRVPVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(=O)C1=CC=CC=C1)N2C=NC=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
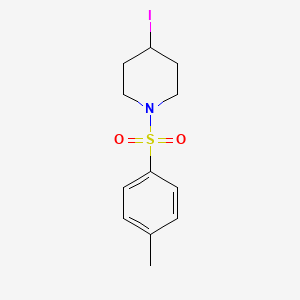
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
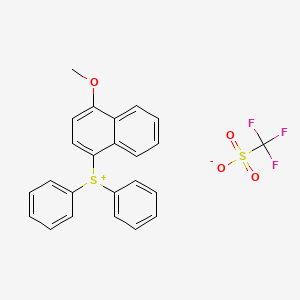
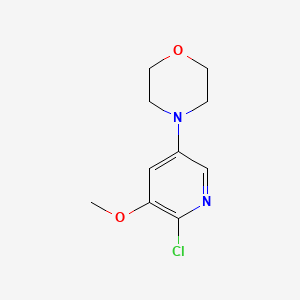

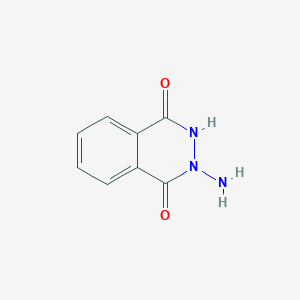
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
